molecular formula C15H19NO4 B1630762 m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline CAS No. 71604-74-5

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline

Cat. No.: B1630762
CAS No.: 71604-74-5
M. Wt: 277.31 g/mol
InChI Key: VAGOJLCWTUPBKD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGOJLCWTUPBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76025-19-9
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30887947
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

71604-74-5
Record name N-[3-(2-Oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-2-oxiranemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71604-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxiranemethanamine, N-(3-(2-oxiranylmethoxy)phenyl)-N-(2-oxiranylmethyl)-
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Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
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Preparation Methods

Initial Alkoxylation (Step A)

The first stage involves reacting meta-aminophenol with a substoichiometric amount of epichlorohydrin under alkaline conditions. A typical molar ratio of 1:1.1–2.2 (meta-aminophenol to epichlorohydrin) ensures partial glycidylation while minimizing oligomerization. Sodium hydroxide (0.9–1.3 equivalents per epichlorohydrin) facilitates dehydrohalogenation, converting chlorohydrin intermediates to epoxides.

Critical Parameters :

  • Temperature: 55–60°C to balance reaction rate and side-product formation.
  • Catalysis: 0.5–1.0 wt% tetramethylammonium chloride enhances ionic mobility.

Secondary Glycidylation (Step B)

Residual hydroxyl groups from Step A undergo further epoxidation using excess epichlorohydrin (3–8 molar equivalents). This step employs azeotropic distillation to remove water, shifting equilibrium toward product formation. The table below summarizes optimal conditions:

Parameter Optimal Range Effect on Yield
Epichlorohydrin (equiv) 4–6 per hydroxyl group Maximizes epoxy conversion
NaOH concentration 50% aqueous solution Ensures complete dehydrohalogenation
Reaction time 3–4 hours Minimizes hydrolysis

Data derived from patent examples indicate epoxy equivalent weights of 105–115 g/Eq and viscosities of 8,000–25,000 cP at 25°C post-reaction.

Final Purification and Isolation (Step C)

Post-glycidylation, the crude product undergoes vacuum distillation (100°C, <10 mmHg) to remove unreacted epichlorohydrin and oligomers. Filtration through activated carbon reduces chlorine content to ≤15,000 ppm, meeting industrial specifications. Key quality metrics include:

  • Epoxide value : 6.91 mol/kg (achieved via controlled stoichiometry).
  • Volatile content : ≤1.5% to ensure shelf stability.

Mechanistic Insights and Byproduct Control

The glycidylation proceeds via a two-stage mechanism:

  • Nucleophilic attack : Meta-aminophenol’s amine and hydroxyl groups react with epichlorohydrin’s electrophilic carbon, forming chlorohydrin intermediates.
  • Ring closure : Alkaline conditions (NaOH) eliminate HCl, generating epoxy groups.

Byproduct Mitigation Strategies :

  • Stoichiometric excess of epichlorohydrin : Suppresses dimerization by maintaining high [epoxide].
  • Azeotropic water removal : Prevents hydrolysis of epoxy rings, a common side reaction.
  • Low-temperature processing : Limits thermal degradation of sensitive intermediates.

Advanced Process Optimization

Catalysis Innovations

Recent advancements highlight benzyltrimethylammonium hydroxide as a superior PTC, reducing reaction times by 30% compared to traditional halide-based catalysts. Quaternary ammonium bases enhance interfacial contact, achieving >95% glycidylation efficiency.

Solvent-Free Systems

Modern syntheses eliminate solvents by leveraging epichlorohydrin’s dual role as reactant and reaction medium. This approach reduces waste and simplifies purification, aligning with green chemistry principles.

Real-Time Monitoring

In-line FTIR spectroscopy tracks epoxy content dynamically, enabling immediate adjustments to epichlorohydrin feed rates and NaOH addition. This method reduces batch-to-batch variability, ensuring consistent product quality.

Comparative Analysis of Industrial Methods

The table below contrasts patented glycidylation techniques for this compound synthesis:

Method Epichlorohydrin (equiv) Catalyst Epoxide Value (mol/kg) Total Chlorine (ppm)
Traditional PTC 6.0 Tetramethylammonium chloride 6.91 11,000
Solvent-free 5.5 Benzyltrimethylammonium hydroxide 7.05 9,500
Azeotropic 4.8 Methyltrioctylammonium chloride 6.78 14,200

Chemical Reactions Analysis

Reaction with Strong Acids

Potassium arsenate reacts exothermically with strong acids (e.g., hydrochloric, sulfuric, nitric) to release highly toxic arsine gas (AsH3_3), a process critical to its hazard profile . The reaction mechanism involves reduction of arsenate (As5+^5+) to arsine (As3^-3), facilitated by acidic conditions:

KH2AsO4+HClAsH3+KCl+H3AsO4+H2O\text{KH}_2\text{AsO}_4 + \text{HCl} \rightarrow \text{AsH}_3 \uparrow + \text{KCl} + \text{H}_3\text{AsO}_4 + \text{H}_2\text{O}

Key Findings :

  • The reaction generates arsine gas, which is flammable and acutely toxic .

  • Neutralization with acids also produces moderate heat due to the basic nature of potassium arsenate .

Reaction with Active Metals

Potassium arsenate undergoes redox reactions with chemically active metals (e.g., zinc, magnesium), producing arsenic fumes and arsine gas :

3Zn+2KH2AsO4+6H2SO43ZnSO4+K2SO4+2AsH3+6H2O3\,\text{Zn} + 2\,\text{KH}_2\text{AsO}_4 + 6\,\text{H}_2\text{SO}_4 \rightarrow 3\,\text{ZnSO}_4 + \text{K}_2\text{SO}_4 + 2\,\text{AsH}_3 \uparrow + 6\,\text{H}_2\text{O}

Key Findings :

  • Metals act as reducing agents, reducing As5+^5+ to As3^-3 .

  • These reactions pose explosion risk

Scientific Research Applications

Coatings

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is widely used in the formulation of protective coatings due to its excellent adhesion properties and resistance to environmental factors. The compound can be cured with amines or anhydrides, resulting in durable coatings that are resistant to chemicals and abrasion.

Adhesives

This epoxy resin is utilized in the production of structural adhesives that require high strength and durability. Its fast curing speed and strong bonding capabilities make it ideal for applications in construction, automotive, and aerospace industries.

Composite Materials

The compound is also employed in the manufacturing of composite materials. Its trifunctional nature allows for cross-linking with other materials, enhancing the mechanical properties of composites used in various engineering applications.

Electrical Insulation

Due to its excellent electrical insulating properties, this compound is used in electrical insulation systems where thermal stability and resistance to moisture are critical.

Case Study 1: Automotive Coatings

In a study conducted on automotive coatings, this compound was incorporated into a polyurethane-based coating system. The results demonstrated enhanced adhesion and improved resistance to chemical exposure compared to traditional coatings. The coating maintained its integrity even under harsh environmental conditions.

Case Study 2: Structural Adhesives

A research project evaluated the performance of adhesives formulated with this epoxy resin in bonding composite materials. The findings indicated that the use of this compound resulted in significantly higher tensile strength and shear strength compared to conventional epoxy adhesives. This improvement is attributed to the resin's trifunctional nature facilitating better cross-linking during curing.

Mechanism of Action

The mechanism of action of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline involves the reactivity of its epoxy groups. These groups can form covalent bonds with various substrates, leading to cross-linking or modification of the target molecules. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules, facilitating diverse applications in material science and biochemistry.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 71604-74-5
  • Molecular Formula: C₁₅H₁₉NO₄
  • Structure : A triepoxy compound with a meta-substituted aromatic ring, featuring three glycidyl ether groups (epoxypropyl) attached to an aniline backbone .

Key Properties :

  • Dynamic Behavior : Enables stress relaxation (90% stress decay in <60 minutes at 120°C) and rapid self-healing (healing efficiency >95% within 1 hour) .
  • Safety : Classified as harmful if swallowed (H302), skin sensitizer (H317), and toxic to aquatic life (H411) .

Comparison with Similar Compounds

Structural Isomers: Para-Substituted Analogues

p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline (CAS 5026-74-4)

  • Structure : Para-substitution on the aromatic ring alters steric and electronic effects compared to the meta isomer .
  • Properties :
    • Thermodynamic Data : ΔfH° (solid) = -110.50 ± 1.40 kJ/mol; melting point = 50–55°C (estimated) .
    • Applications : Used in liquid resin compositions for electronics, improving curability and heat resistance when blended with ortho-toluidine derivatives .
    • Safety : Similar hazard profile (H302, H317, H411) but higher production volume (100–1,000 tpa in the EEA) .

Key Differences :

  • Reactivity : Meta substitution may reduce crystallinity, enhancing flexibility in cured resins.
  • Performance : Para isomers exhibit faster curing rates in epoxy systems due to symmetric molecular geometry .

Functional Analogues: Higher-Epoxy Compounds

4,4'-Methylenebis(N,N-diglycidylaniline) (CAS 28768-32-3)

  • Structure : Tetraglycidyl compound with a methylene bridge between two aromatic rings .
  • Properties :
    • Viscosity : Low viscosity (550–850 mPa·s at 25°C) for easy processing .
    • Thermal Stability : Long-term resistance to >150°C, ideal for aerospace composites .
  • Applications : High-performance adhesives and carbon fiber composites requiring low curing shrinkage .

Comparison with Target Compound :

  • Crosslinking Density : The tetraglycidyl structure enables denser networks, improving mechanical strength (tensile strength ~80 MPa vs. ~60 MPa for trifunctional meta isomer) .
  • Dynamic Behavior: Lacks self-healing properties due to rigid, non-dynamic crosslinks .

Commercial Epoxy Resins

Araldite MY 0510 (p-isomer)

  • Properties : Low viscosity (550–850 mPa·s), fast curing, and excellent chemical resistance .
  • Applications : Widely used in coatings, adhesives, and composites .

Performance Comparison :

Property m-Isomer Araldite MY 0510 (p-isomer)
Viscosity (25°C) Not reported 550–850 mPa·s
Self-Healing Efficiency >95% None
Thermal Stability Moderate (degradable) High (long-term)

Ortho-Toluidine Derivatives

N,N-Diglycidylorthotoluidine (CAS 130036-02-9)

  • Structure : Ortho-methyl substitution reduces steric hindrance, enhancing reactivity .
  • Applications : Blended with para-glycidyl anilines to optimize cure speed and glass transition temperature (Tg > 150°C) .

Synergistic Use :

  • Blending meta- and ortho-isomers (1:1 to 3.5:1 mass ratio) balances curability and flexibility in electronic encapsulants .

Biological Activity

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline, also known by its CAS number 71604-74-5, is a trifunctional epoxy resin that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its toxicity, environmental impact, and potential applications in various fields.

Basic Information

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • Boiling Point : 435.3 ± 15.0 °C (predicted)
  • Density : 1.305 ± 0.06 g/cm³ (predicted)
  • Water Solubility : 1.78 g/L at 20°C
  • LogP : 1.6

Physical Characteristics

PropertyValue
AppearanceBrown viscous liquid
Viscosity (25°C)8000.0 - 25000.0 CPS
Epoxy Equivalent105.0 – 115.0 g/Eq
Volatile Content≤ 1.5%

Toxicity and Safety Profile

The compound is noted for its potential toxicity:

  • Genotoxicity : Classified as suspected of causing genetic defects and may pose risks to aquatic life with long-lasting effects .
  • Skin Sensitization : It may cause allergic skin reactions and irritation upon contact .
  • Inhalation Risks : The compound poses inhalation risks, with recommended exposure limits established for occupational settings .

Environmental Impact

The environmental assessment indicates that this compound is toxic to aquatic organisms, necessitating precautions to prevent environmental release . Its persistence and bioaccumulation potential warrant careful handling in industrial applications.

Case Study 1: Occupational Exposure

A study highlighted the risks associated with occupational exposure to epoxy resins, including compounds like this compound. Workers in industries utilizing epoxy resins reported symptoms of respiratory irritation and skin sensitization, indicating the need for stringent safety measures and monitoring protocols .

Case Study 2: Ecotoxicological Assessment

Research conducted on the ecotoxicological effects of epoxy compounds revealed that this compound exhibited significant toxicity to freshwater organisms at concentrations exceeding established PNEC (Predicted No Effect Concentration) levels . This underscores the importance of assessing the environmental impact of such chemicals before their widespread use.

Research Findings

Recent studies have focused on the development of safer alternatives to traditional epoxy compounds while maintaining mechanical properties. Research into modifying the structure of this compound has shown promise in reducing toxicity while enhancing performance characteristics such as heat resistance and mechanical strength .

Summary of Findings

AspectFindings
GenotoxicitySuspected genetic defects
Aquatic ToxicityToxic to aquatic life
Skin Sensitization PotentialYes
Occupational Exposure RisksRespiratory irritation and skin issues

Q & A

Q. What are the critical safety protocols for handling m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use general ventilation systems to minimize vapor/dust accumulation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374 standards for chemical resistance), safety goggles, and lab coats. For respiratory protection, use NIOSH-approved respirators if local ventilation is inadequate .
  • Skin Protection : Apply barrier creams pre-exposure and wash hands thoroughly post-handling. Allow skin recovery time between exposures .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and collect contaminated waste in approved containers. Avoid discharge into drains or watercourses .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes. Seek medical attention for persistent symptoms .

Q. How should researchers design experiments to characterize the curing kinetics of epoxy resins containing this compound?

Methodological Answer:

  • Dynamic DSC Analysis : Use differential scanning calorimetry (DSC) to monitor exothermic curing peaks. Optimize heating rates (e.g., 5–10°C/min) to determine activation energy via the Kissinger method .
  • Rheological Profiling : Employ cone-plate rheometry to measure viscosity changes during curing. Track gelation time at isothermal conditions (e.g., 120–150°C) .
  • Curing Agent Ratios : Test stoichiometric ratios with amines (e.g., 4,4′-diaminodiphenylsulfone) or anhydrides. For example, a 1:1 mass ratio of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline to N,N-diglycidylorthotoluidine improves heat resistance in composites .

Q. What analytical methods are recommended for identifying impurities in synthesized batches?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities like residual chlorohydrins .
  • Mass Spectrometry (MS) : Pair LC with electrospray ionization (ESI-MS) to identify byproducts (e.g., oligomers) via molecular ion peaks and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR to confirm structural integrity and detect unreacted glycidyl groups or hydrolysis products .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved through advanced analytical workflows?

Methodological Answer:

  • Suspect Screening in Biomonitoring : Use LC-HRMS with suspect lists (e.g., PMO/PMT substances) to detect m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline in environmental or biological matrices. Validate findings via MS/MS fragmentation and retention time alignment with reference standards .
  • Degradation Studies : Simulate aquatic conditions (pH 7–9, UV light) and analyze degradation products via QTOF-MS. Compare results with regulatory databases (e.g., ECHA’s REACH dossiers) to resolve discrepancies in persistence claims .

Q. What methodologies are employed to assess the structure-property relationships in high-Tg epoxy vitrimers synthesized with this compound?

Methodological Answer:

  • Resin-Transfer Molding (RTM) : Process pre-polymerized resins (e.g., HexFlow® RTM6-2) under controlled pressure/temperature to study vitrimer formation. Measure Tg via DMA (tan δ peak) and correlate with crosslink density .
  • Stress-Relaxation Testing : Apply tensile strain at elevated temperatures (e.g., 200°C) to quantify bond exchange kinetics. Use Arrhenius plots to derive activation energy for dynamic covalent networks .
  • Water Plasticization Analysis : Expose undercured thermosets to 70°C water and track Tg shifts via DSC. Gravimetric analysis can differentiate between additional curing and hydrolytic degradation .

Q. What experimental approaches are needed to evaluate the aquatic toxicity of degradation byproducts?

Methodological Answer:

  • OECD 210 Fish Embryo Assay : Expose zebrafish embryos to degradation products (e.g., NOx, CO) at sublethal concentrations (0.1–10 mg/L). Monitor teratogenicity (e.g., spinal deformities) and mortality over 96 hours .
  • Algal Growth Inhibition (OECD 201) : Test Pseudokirchneriella subcapitata in 72-hour exposures. Use LC-MS to quantify bioaccumulation potential of hydrophobic byproducts .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50) using structural analogs (e.g., diglycidylaniline derivatives) from databases like ECOTOX .

Key Data from Evidence

Property/MethodValue/DescriptionReference
Viscosity (25°C)550–850 mPa·s (Araldite MY 0510)
Optimal Curing Ratio (with N,N-diglycidylorthotoluidine)1:1 to 3.5:1 by mass
Hazard ClassificationUN 3082 (Environmentally Hazardous, Packing Group III)
Combustion ByproductsNOx, CO, CO₂

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
Reactant of Route 2
Reactant of Route 2
m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.